3-Cyclohexylamino-4-nitro-benzoic Acid
Description
3-Cyclohexylamino-4-nitro-benzoic Acid (C₁₅H₁₉N₂O₄) is a benzoic acid derivative featuring a cyclohexylamino group (-NH-C₆H₁₁) at position 3 and a nitro (-NO₂) group at position 2. The carboxylic acid moiety at position 1 contributes to its acidic properties.
Properties
Molecular Formula |
C13H16N2O4 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
3-(cyclohexylamino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C13H16N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,16,17) |
InChI Key |
VJXPEUCGFQFSGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between 3-Cyclohexylamino-4-nitro-benzoic Acid and related compounds:
Key Observations:
- Positional Isomerism: The isomer 4-(Cyclohexylamino)-3-nitrobenzoic Acid (CAS referenced in ) demonstrates how substituent positioning alters acidity and steric interactions. The nitro group at position 3 may reduce steric hindrance compared to the target compound .
- Electron Effects: Replacing the cyclohexylamino group with fluorine (3-Nitro-4-fluorobenzoic Acid) introduces a smaller, electronegative substituent, increasing acidity (pKa ~1.8) but reducing lipophilicity .
- Ester Derivatives: Methyl 3-Amino-4-(cyclohexylamino)benzoate () highlights the role of esterification in modulating bioavailability. The amino group (-NH₂) at position 3, unlike the nitro group, is electron-donating, decreasing acidity .
Physicochemical Properties
- Acidity: The nitro group in this compound enhances acidity (estimated pKa ~2.5–3.0) compared to caffeic acid (pKa ~4.5 due to electron-donating -OH groups) .
- Lipophilicity : The cyclohexyl group increases logP (~3.2), making the compound more lipophilic than 3-Nitro-4-fluorobenzoic Acid (logP ~1.9) .
- Thermal Stability : Nitro groups generally reduce thermal stability, whereas caffeic acid’s conjugated alkene improves stability .
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